
Iminobis(propan-2-yl)-lambda6-sulfanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iminobis(propan-2-yl)-lambda6-sulfanone is a versatile chemical compound with a unique structure that includes sulfur and nitrogen atoms. This compound is known for its high purity and molecular weight of 185.7 g/mol . It has various applications in different fields due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Iminobis(propan-2-yl)-lambda6-sulfanone involves several steps. One common method includes the reaction of sulfur-containing compounds with nitrogen-based reagents under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Iminobis(propan-2-yl)-lambda6-sulfanone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of sulfur and nitrogen atoms in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Wissenschaftliche Forschungsanwendungen
Iminobis(propan-2-yl)-lambda6-sulfanone has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Iminobis(propan-2-yl)-lambda6-sulfanone involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine: A nitrogen-containing heterocycle used in drug discovery.
Thiazole: A sulfur and nitrogen-containing heterocycle with diverse biological activities.
Uniqueness
Iminobis(propan-2-yl)-lambda6-sulfanone is unique due to its specific combination of sulfur and nitrogen atoms, which imparts distinct chemical properties. Unlike pyrrolidine and thiazole, this compound has a higher molecular weight and different reactivity patterns, making it suitable for specialized applications .
Eigenschaften
Molekularformel |
C6H15NOS |
|---|---|
Molekulargewicht |
149.26 g/mol |
IUPAC-Name |
imino-oxo-di(propan-2-yl)-λ6-sulfane |
InChI |
InChI=1S/C6H15NOS/c1-5(2)9(7,8)6(3)4/h5-7H,1-4H3 |
InChI-Schlüssel |
MVVBLMGVDCAKHH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)S(=N)(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


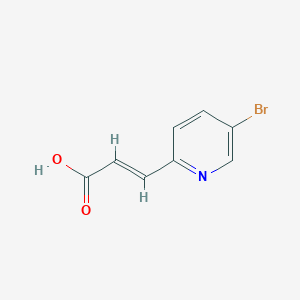
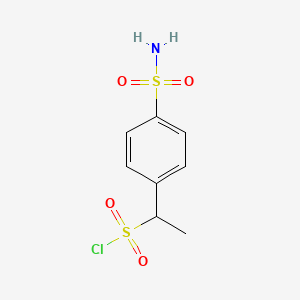
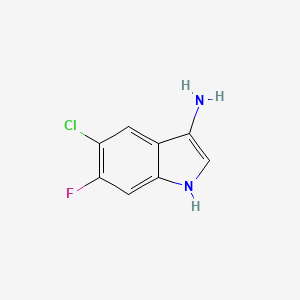
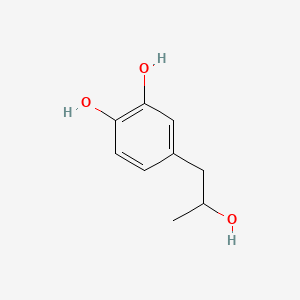

![tert-butyl (3R)-3-{[(propan-2-yl)amino]methyl}piperidine-1-carboxylate](/img/structure/B13636012.png)


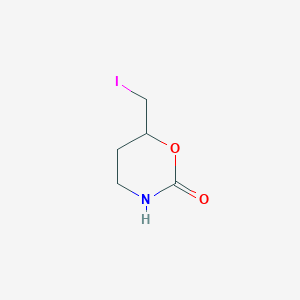
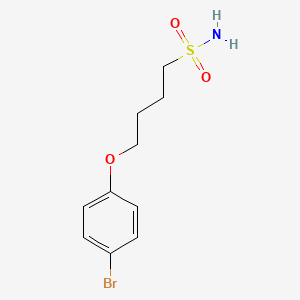
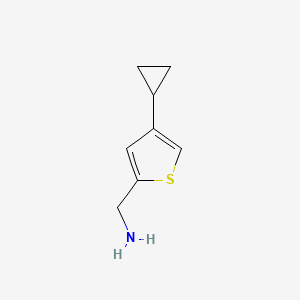
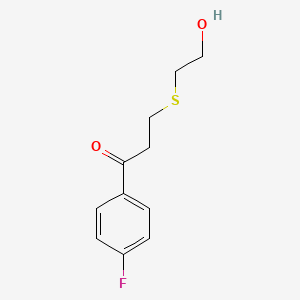

![2-(5-Amino-1h,2'h-[3,3'-bipyrazol]-1-yl)ethan-1-ol](/img/structure/B13636059.png)
